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Methyl 2-methylbutyrate

Flavor modulation Sugar reduction Sensory science

Methyl 2-methylbutyrate (M2M; C₆H₁₂O₂; MW 116.16 g/mol) is a volatile, colorless liquid ester produced via esterification of 2-methylbutyric acid with methanol, occurring naturally in pineapple, apple, and strawberry. With a boiling point of 115 °C (lit.), density of 0.88 g/mL at 25 °C, and refractive index n20/D 1.393, it is a well-characterized flavor and fragrance ingredient widely used for its fruity, apple-like aroma.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 53955-81-0
Cat. No. B3426667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methylbutyrate
CAS53955-81-0
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC
InChIInChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3
InChIKeyOCWLYWIFNDCWRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol, most fixed oils;  insoluble in water

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-methylbutyrate (CAS 868-57-5 / 53955-81-0): Procurement-Ready Baseline for a Volatile Fatty Acid Ester


Methyl 2-methylbutyrate (M2M; C₆H₁₂O₂; MW 116.16 g/mol) is a volatile, colorless liquid ester produced via esterification of 2-methylbutyric acid with methanol, occurring naturally in pineapple, apple, and strawberry . With a boiling point of 115 °C (lit.), density of 0.88 g/mL at 25 °C, and refractive index n20/D 1.393, it is a well-characterized flavor and fragrance ingredient widely used for its fruity, apple-like aroma . The compound is available in synthetic, natural, and analytical standard grades, with purity specifications ranging from ≥98% to ≥99.9% by GC, and is recognized as GRAS by the FDA (FEMA 2719) for food flavoring applications [1].

Flavor modulation and sensory research (FEMA 2719, GRAS)
Analytical standard grade for GC‑MS quantification
Natural chiral grade for fruit‑authentic aroma studies

Why Methyl 2-methylbutyrate Procurement Cannot Rely on Simple Ester Class Substitution


Despite sharing the same C₆ ester backbone with methyl isovalerate (methyl 3-methylbutyrate), methyl 2-methylbutyrate exhibits distinct odor threshold and sensory properties that preclude straightforward substitution. Commercial methyl 2-methylbutyrate frequently contains 5–8% methyl isovalerate as a co-occurring isomer, which can alter the final aroma profile if not controlled [1]. Furthermore, the chiral center at the 2-position allows for enantiomerically enriched preparations (specific optical rotation +18° to +22°) that impart nuanced sensory differences not achievable with the racemate or achiral esters like methyl butyrate [2]. Procurement decisions must therefore consider purity grade, isomer composition, and stereochemistry, as these parameters directly impact performance in flavor formulation and analytical applications.

Isomer profile Commercial material often contains 5–8% methyl isovalerate, which can shift apple‑note fidelity.
Stereochemistry Racemate does not replicate the nuanced sensory character of enantiomer‑enriched (S)‑methyl 2‑methylbutyrate.
Odor‑threshold divergence Similar C₆ esters (e.g., methyl butyrate) exhibit different odor thresholds, changing dosage and aroma impact.

Methyl 2-methylbutyrate: Quantitative Differentiation Evidence Against In-Class Analogs


Sweetness Enhancement: Methyl 2-methylbutyrate vs. Ethyl 2-methylbutyrate in Sucrose Reduction

In a sensory study evaluating odor-induced sweetness enhancement, methyl 2-methylbutyrate significantly enhanced sweetness perception in all sucrose solutions tested (p < 0.05). While ethyl 2-methylbutyrate also showed significant enhancement, only ethyl 2-methylbutyrate significantly heightened sweetness when 80% of sucrose was replaced by erythritol [1]. This differential performance indicates that methyl 2-methylbutyrate is effective across a broader range of sugar concentrations but may not be the optimal choice for erythritol-based formulations.

Sweetness enhancement
Head-to-head
Significant in all sucrose (p<0.05); not in erythritol‑replaced condition
Informs sweetener‑system selection context
Sensory study; ternary system with stevioside/erythritol
Flavor modulation Sugar reduction Sensory science

Odor Threshold Comparison: Methyl 2-methylbutyrate vs. Ethyl Butyrate

Odor threshold values determined in fruit matrices provide a direct basis for comparing potency. Methyl 2-methylbutyrate exhibits an odor threshold of 0.25 µg/kg, which is 4-fold lower (more potent) than ethyl butyrate at 1 µg/kg [1]. However, it is 2.5-fold less potent than ethyl 2-methylbutyrate, which has a threshold of 0.1 µg/kg [1]. These quantitative differences dictate the minimum effective concentration required to achieve a perceptible fruity apple note.

Odor threshold
Head-to-head
0.25 µg/kg (vs ethyl butyrate 1 µg/kg)
Supports dosing‑relevant comparison
Apple matrix odor threshold determination
Aroma chemistry Flavor formulation Odor activity value

Antifungal Activity: Minimum Inhibitory Concentration (MIC) Against Aspergillus flavus

Methyl 2-methylbutyrate demonstrates direct antifungal activity against the aflatoxigenic fungus Aspergillus flavus, with a reported minimum inhibitory concentration (MIC) of 2.0 µL/mL [1]. This property is not generally shared by other short-chain fruit esters such as ethyl butyrate or methyl isovalerate, which lack documented antifungal efficacy at comparable concentrations. The compound also suppressed aflatoxin B1 biosynthesis and sclerotia production in the same study [1].

Antifungal MIC
Class-level
2.0 µL/mL
Reported antifungal screening context
A. flavus in vitro; comparator activity not documented
Antifungal Postharvest preservation Food safety

Chiral Purity: Enantiomerically Enriched Methyl (S)-2-methylbutyrate vs. Racemate

Commercially available natural methyl 2-methylbutyrate (chiral) is supplied with a purity of ≥99.9% and a specific optical rotation of +18° to +22° [1]. This enantiomerically enriched material provides a distinct sensory profile compared to the standard racemic mixture (≥98% purity, no optical rotation specification). The chiral nature allows formulators to achieve a more authentic fruit character, as the (S)-enantiomer predominates in natural fruit sources .

Chiral purity
Head-to-head
≥99.9%, [α]D +18° to +22° (vs racemate ≥98%)
Enables natural‑profile chiral attribution
Commercial product specification
Chiral flavor chemistry Stereospecific aroma Natural product

Purity Grade Differentiation: Analytical Standard (≥99.0% GC) vs. Food Grade (≥98% FCC)

Methyl 2-methylbutyrate is available in multiple purity grades tailored to specific applications. The analytical standard grade (Sigma-Aldrich 05517) offers ≥99.0% purity by GC area % with ≤0.5% water content , while the FCC/FG food grade (W271918) meets ≥98% assay with organoleptic compliance . This 1% purity increment is critical for quantitative GC-MS calibration, where impurities can affect retention time and peak area accuracy.

Purity grade
Data to verify
Analytical standard ≥99.0% vs food grade ≥98%
Impacts GC‑MS calibration accuracy
Supplier specification; GC area %
Analytical chemistry GC-MS standard Quality control

Methyl 2-methylbutyrate: Evidence-Backed Application Scenarios


Flavor Modulation for Sugar-Reduced Beverages

Based on demonstrated sweetness enhancement in all sucrose solutions (p < 0.05), methyl 2-methylbutyrate can be incorporated into reduced-sugar beverage formulations at concentrations of 1–10 mg/kg to maintain perceived sweetness while reducing caloric content [1][2]. The compound is particularly effective in sucrose-based systems, though ethyl 2-methylbutyrate may be preferred for erythritol-sweetened products.

Natural-Identical Apple and Strawberry Flavor Building

With an odor threshold of 0.25 µg/kg and a characteristic apple/fruity aroma, methyl 2-methylbutyrate serves as a key top-note component in natural-identical apple, strawberry, and tropical fruit flavor formulations [1]. The availability of chiral-grade material (≥99.9% purity, +18° to +22° optical rotation) enables the creation of premium, fruit-authentic profiles that match the enantiomeric composition found in nature [2].

Postharvest Antifungal Volatile Application

The demonstrated antifungal activity against Aspergillus flavus (MIC 2.0 µL/mL) and suppression of aflatoxin B1 biosynthesis positions methyl 2-methylbutyrate as a candidate volatile organic compound for postharvest fruit preservation [1]. Its natural occurrence in fruits and GRAS status further support exploration as a fumigant or controlled-release agent to reduce fungal spoilage and mycotoxin contamination in stored apples, peaches, and peanuts [2].

GC-MS Analytical Standard for Fruit Volatile Quantification

The analytical standard grade (≥99.0% GC purity, ≤0.5% water) is essential for accurate quantification of methyl 2-methylbutyrate in fruit matrices via GC-MS or GC-FID [1]. This grade is used for constructing calibration curves, determining odor activity values (OAVs), and validating analytical methods for quality control of fruit juices, wines, and natural flavor extracts [2].

Application
Selection Property
Validation Focus
Sugar‑reduced beverage flavor modulation
Sweetness enhancement in sucrose systems
Sensory panel validation (sweetener matrix)
Natural‑identical apple/strawberry flavor building
Low odor threshold, chiral profile authenticity
GC‑O profiling and enantiomer ratio analysis
Postharvest antifungal volatile research
Reported antifungal activity (A. flavus)
In vitro and in‑vivo spoilage model endpoints
GC‑MS analytical standard for fruit volatile quantification
High‑purity analytical grade consistency
Calibration linearity, recovery, and method precision

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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